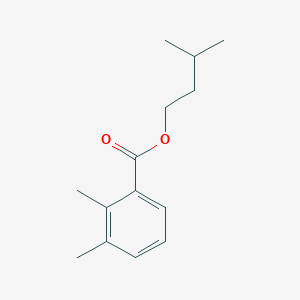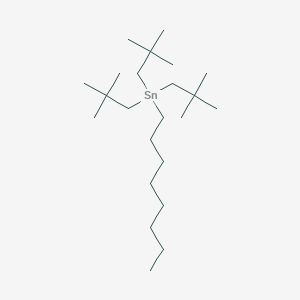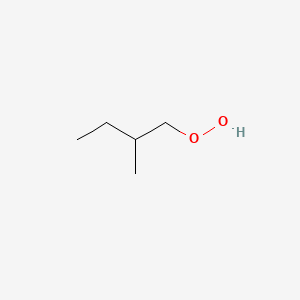
2-Methylbutane-1-peroxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbutane-1-peroxol is an organic compound that belongs to the class of peroxides It is characterized by the presence of a peroxide functional group (-O-O-) attached to a 2-methylbutane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylbutane-1-peroxol can be synthesized through several methods. One common approach involves the reaction of 2-methylbutane with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired peroxide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylbutane-1-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, leading to the formation of different oxidation products.
Reduction: Under specific conditions, the peroxide group can be reduced to form alcohols or other reduced compounds.
Substitution: The compound can undergo substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, and the reactions are carried out in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Methylbutane-1-peroxol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation and polymerization reactions.
Biology: The compound is studied for its potential role in biological oxidation processes and as a model compound for studying peroxide reactivity.
Medicine: Research is ongoing to explore its potential use in drug development and as an antimicrobial agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methylbutane-1-peroxol involves the interaction of the peroxide group with various molecular targets. The peroxide group can generate reactive oxygen species (ROS) that participate in oxidation reactions. These ROS can interact with cellular components, leading to oxidative stress and potential antimicrobial effects. The molecular pathways involved include the activation of oxidative enzymes and the disruption of cellular membranes.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbutane: A hydrocarbon with a similar backbone but lacking the peroxide group.
1-Butanol: An alcohol with a similar carbon chain length but different functional group.
2-Methyl-2-butanol: An alcohol with a similar structure but different functional group.
Uniqueness
2-Methylbutane-1-peroxol is unique due to the presence of the peroxide group, which imparts distinct chemical reactivity and potential applications. The peroxide group allows for specific oxidation and reduction reactions that are not possible with similar compounds lacking this functional group.
Propiedades
Número CAS |
90325-04-5 |
|---|---|
Fórmula molecular |
C5H12O2 |
Peso molecular |
104.15 g/mol |
Nombre IUPAC |
1-hydroperoxy-2-methylbutane |
InChI |
InChI=1S/C5H12O2/c1-3-5(2)4-7-6/h5-6H,3-4H2,1-2H3 |
Clave InChI |
HIHRAMNMOMKJDG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)COO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


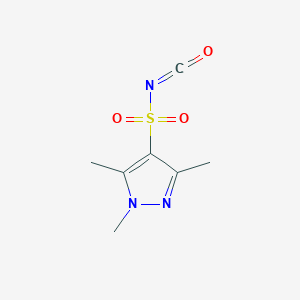
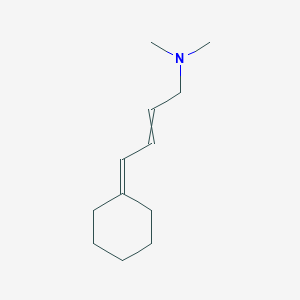

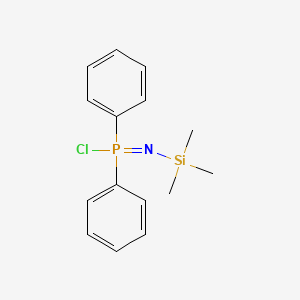
![4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14366996.png)
![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)
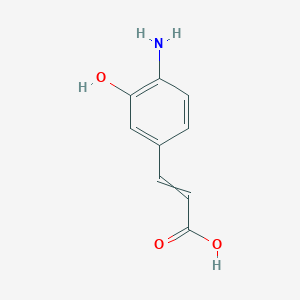
![1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14367012.png)
